molecular formula C19H21N3O2 B7349781 2-indazol-2-yl-N-[(1R)-1-(4-methoxy-3-methylphenyl)ethyl]acetamide

2-indazol-2-yl-N-[(1R)-1-(4-methoxy-3-methylphenyl)ethyl]acetamide

Cat. No. B7349781
M. Wt: 323.4 g/mol
InChI Key: YIMKBTGOXCCTJI-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-indazol-2-yl-N-[(1R)-1-(4-methoxy-3-methylphenyl)ethyl]acetamide, commonly known as IMMA, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IMMA is a synthetic compound that belongs to the class of indazole derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of IMMA is not fully understood. However, studies have suggested that IMMA exerts its anti-cancer activity by inducing apoptosis in cancer cells through the activation of caspases and the inhibition of the PI3K/AKT/mTOR signaling pathway. IMMA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and down-regulating the NF-κB signaling pathway.
Biochemical and Physiological Effects:
IMMA has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. IMMA has been reported to induce apoptosis in cancer cells, protect neurons from oxidative stress-induced cell death, and reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

IMMA has several advantages for lab experiments, including its potent anti-cancer activity, neuroprotective effects, and anti-inflammatory properties. However, IMMA has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

For research include the development of more efficient synthesis methods, investigating the molecular mechanisms underlying its effects, and exploring its potential applications in other fields.

Synthesis Methods

IMMA can be synthesized using various methods, including the reaction of 2-bromoacetyl indazole with 1-(4-methoxy-3-methylphenyl) ethylamine in the presence of a base. Another method involves the reaction of 2-(2-aminophenyl) indazole with 2-bromo-N-(1-(4-methoxy-3-methylphenyl) ethyl) acetamide in the presence of a catalyst. The purity and yield of IMMA can be improved by using different purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

IMMA has shown potential applications in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory therapy. IMMA has been reported to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. IMMA has also been shown to protect neurons from oxidative stress-induced cell death and reduce inflammation in animal models of inflammatory diseases.

properties

IUPAC Name

2-indazol-2-yl-N-[(1R)-1-(4-methoxy-3-methylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-13-10-15(8-9-18(13)24-3)14(2)20-19(23)12-22-11-16-6-4-5-7-17(16)21-22/h4-11,14H,12H2,1-3H3,(H,20,23)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMKBTGOXCCTJI-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)NC(=O)CN2C=C3C=CC=CC3=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H](C)NC(=O)CN2C=C3C=CC=CC3=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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